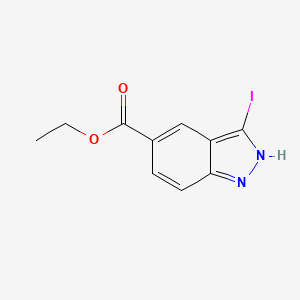

Ethyl 3-iodo-1H-indazole-5-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-iodo-2H-indazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IN2O2/c1-2-15-10(14)6-3-4-8-7(5-6)9(11)13-12-8/h3-5H,2H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZULBYKANHBUAOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(NN=C2C=C1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ethyl 3-iodo-1H-indazole-5-carboxylate chemical properties

Advanced Scaffold Engineering for Kinase Inhibitor Development[1]

Executive Summary

Ethyl 3-iodo-1H-indazole-5-carboxylate is a high-value heterocyclic building block, functioning as a "privileged scaffold" in medicinal chemistry. Its structural utility lies in its trifunctional nature: the C3-iodine serves as a reactive handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira); the N1-nitrogen allows for solubility-modulating alkylations; and the C5-ethyl ester provides a gateway for lipophilic tuning or conversion to amides. This guide details the physicochemical profile, validated synthetic protocols, and strategic functionalization pathways for this compound, specifically targeting applications in VEGFR and MAPK kinase inhibitor discovery.

Part 1: Structural Analysis & Physicochemical Profile

The molecule features an indazole core stabilized by aromaticity, with an iodine atom at the 3-position providing a "soft" electrophilic site for metal insertion.

Table 1: Physicochemical Specifications

| Property | Data / Value | Notes |

| IUPAC Name | This compound | |

| Molecular Formula | ||

| Molecular Weight | 316.10 g/mol | Significant heavy atom contribution from Iodine. |

| Appearance | Off-white to pale yellow solid | Darkens upon light exposure (iodine liberation). |

| Calc. LogP | ~2.8 - 3.1 | Lipophilic; requires polar aprotic solvents (DMF/DMSO). |

| H-Bond Donors | 1 (NH) | N1-H is acidic ( |

| H-Bond Acceptors | 3 (N2, Ester Carbonyl, Ester Ether) | |

| Melting Point | 160–165 °C (Estimated) | Based on methyl ester analog data [1]. |

Part 2: Validated Synthetic Protocol

Objective: Regioselective C3-iodination of ethyl 1H-indazole-5-carboxylate.

2.1 Reaction Mechanism & Causality

The synthesis relies on electrophilic aromatic substitution. The base (KOH) deprotonates the N1-H, increasing electron density in the pyrazole ring. The resulting anion attacks the iodine molecule (

2.2 Step-by-Step Methodology

Note: This protocol is adapted from validated methods for mthis compound, which exhibits identical reactivity [2, 3].

Reagents:

-

Ethyl 1H-indazole-5-carboxylate (1.0 equiv)

-

Iodine (

) (2.0 equiv)[1] -

Potassium Hydroxide (KOH) pellets (4.0 equiv)

-

N,N-Dimethylformamide (DMF) (anhydrous)

Workflow:

-

Dissolution: Dissolve ethyl 1H-indazole-5-carboxylate in DMF (5 mL per mmol substrate) in a round-bottom flask.

-

Base Addition: Add KOH pellets. Stir at room temperature (RT) for 15 minutes. Observation: Solution may turn slightly orange.

-

Iodination: Add solid Iodine (

) portion-wise over 10 minutes.-

Critical Control: Exothermic reaction. Maintain temperature <30°C using a water bath if necessary.

-

-

Reaction: Stir at RT for 1–3 hours.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1). Product is less polar (higher

) than the starting material.

-

-

Quench & Workup: Pour the mixture into 10% aqueous

(Sodium Bisulfite).-

Why: Bisulfite reduces unreacted iodine to iodide, removing the dark purple/brown color and preventing oxidative side reactions.

-

-

Isolation: The product typically precipitates as a solid. Filter, wash with water, and dry. If oil forms, extract with EtOAc, wash with brine, dry over

, and concentrate.

2.3 Synthesis Workflow Diagram

Figure 1: Step-wise workflow for the C3-iodination of the indazole scaffold.

Part 3: Reactivity & Functionalization Strategies[3]

The versatility of this compound allows for divergent synthesis. The three primary vectors for modification are detailed below.

3.1 C3-Suzuki-Miyaura Coupling

The C-I bond is weaker than C-Br or C-Cl, facilitating oxidative addition to Pd(0).

-

Challenge: The free N-H can poison palladium catalysts or lead to competitive N-arylation.

-

Solution: Protection of N1 (e.g., with Boc, THP) is recommended prior to coupling [4].

-

Conditions:

,

3.2 N-Alkylation: Controlling Regioselectivity

Indazoles exist in tautomeric equilibrium (1H vs 2H). Alkylation can occur at N1 (thermodynamic product) or N2 (kinetic/steric product).

-

N1-Selective Conditions: Strong base (

), polar aprotic solvent ( -

N2-Selective Conditions: Weaker base (

), non-polar solvent, or specific electrophiles (e.g., Meerwein salts).

3.3 Divergent Synthesis Map

Figure 2: Divergent synthetic pathways accessible from the core scaffold.

Part 4: Safety & Handling

-

Iodine Hazard: The synthesis involves elemental iodine (

), which is corrosive and volatile. All weighing and transfers must be performed in a fume hood. -

Light Sensitivity: Organoiodides are prone to photodecomposition. Store the product in amber vials under inert atmosphere (Argon/Nitrogen) at 2–8°C.

-

Waste Disposal: Aqueous waste from the reaction contains iodide and bisulfite. Do not mix with strong oxidizers or acids (risk of

or

References

-

PubChem. Mthis compound Physical Properties. National Library of Medicine. Link

-

BenchChem. Application Notes and Protocols for 3-Iodo-6-methyl-4-nitro-1H-indazole. (General 3-iodoindazole synthesis protocols). Link

-

MDPI. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling. Molecules, 2023.[2] Link

-

WuXi Biology. Mechanism of a Highly Selective N2 Alkylation of Indazole. (Detailed mechanistic insight on N1 vs N2 selectivity). Link

-

Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein J. Org. Chem., 2021.[3][4][5] Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 3-iodo-1H-indazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazole Scaffold in Modern Medicinal Chemistry

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a cornerstone in the design of novel therapeutics.[3][4] Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2] Notably, several FDA-approved drugs, such as the anti-cancer agents Pazopanib and Axitinib, and the antiemetic Granisetron, feature the indazole core, underscoring its clinical relevance.[1]

This guide focuses on a specific, functionalized indazole derivative: Ethyl 3-iodo-1H-indazole-5-carboxylate . The introduction of an iodine atom at the 3-position and an ethyl carboxylate group at the 5-position provides a versatile platform for further chemical modifications. The iodine atom serves as a key handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse molecular fragments. The ester group at the 5-position can be hydrolyzed to the corresponding carboxylic acid or converted to various amides, further expanding the accessible chemical space. These features make this compound a valuable building block for the synthesis of compound libraries aimed at discovering new drug candidates.

While this compound is listed by some chemical suppliers, its CAS number is not widely documented in major chemical databases. The most plausible, though not definitively verified, CAS number is 1279863-38-5 . Researchers are advised to confirm the identity of this compound through analytical characterization upon acquisition or synthesis.

Physicochemical and Spectroscopic Properties (Predicted)

Due to the limited availability of experimental data for this compound, the following properties are predicted based on its structure and data from closely related analogs.

| Property | Predicted Value |

| Molecular Formula | C10H9IN2O2 |

| Molecular Weight | 316.10 g/mol |

| Appearance | Off-white to yellow solid |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |

| ¹H NMR (400 MHz, DMSO-d₆) | δ ~13.9 (s, 1H, NH), 8.5 (s, 1H, Ar-H), 8.1 (d, 1H, Ar-H), 7.7 (d, 1H, Ar-H), 4.4 (q, 2H, CH₂), 1.4 (t, 3H, CH₃) |

| ¹³C NMR (101 MHz, DMSO-d₆) | δ ~165 (C=O), 142, 130, 128, 127, 125, 112 (Ar-C), 95 (C-I), 61 (CH₂), 14 (CH₃) |

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of this compound can be approached through a logical, multi-step sequence starting from commercially available materials. The following protocol is a proposed route based on established synthetic methodologies for indazole derivatives.[5][6]

Overall Synthetic Workflow

Caption: Proposed synthetic route to the target compound.

Detailed Experimental Protocol

Objective: To synthesize this compound from Ethyl 1H-indazole-5-carboxylate.

Rationale: The direct C-H iodination at the 3-position of the indazole ring is a well-established transformation.[7] The reaction proceeds under basic conditions, where the N-H proton is deprotonated, increasing the electron density of the heterocyclic ring and facilitating electrophilic substitution by iodine. Dimethylformamide (DMF) is an excellent solvent for this reaction due to its polar, aprotic nature, which aids in dissolving the starting materials and the base.

Materials:

-

Ethyl 1H-indazole-5-carboxylate (CAS: 192944-51-7)[8]

-

Iodine (I₂)

-

Potassium hydroxide (KOH)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve Ethyl 1H-indazole-5-carboxylate (1.0 eq) in anhydrous DMF.

-

Addition of Base: To the stirred solution, add finely ground potassium hydroxide (2.0 eq). Stir the mixture at room temperature for 20 minutes. The formation of the potassium salt of the indazole may be observed.

-

Iodination: In a separate flask, prepare a solution of iodine (1.5 eq) in anhydrous DMF. Add this iodine solution dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate as the mobile phase. The product spot should be less polar than the starting material.

-

Work-up:

-

Once the reaction is complete, pour the mixture into a separatory funnel containing water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with saturated aqueous sodium thiosulfate solution to quench any unreacted iodine (the organic layer will turn from brown/purple to pale yellow).

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford this compound as a solid.

Applications in Drug Discovery and Chemical Biology

The structural features of this compound make it a highly valuable intermediate in the synthesis of potential therapeutic agents. The indazole core itself is a key pharmacophore, and the strategically placed functional groups allow for the exploration of structure-activity relationships (SAR).

Role as a Versatile Synthetic Intermediate

The primary application of this compound is as a building block for more complex molecules. The C-I bond at the 3-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions.

Caption: Key synthetic transformations of the title compound.

-

Suzuki Coupling: Reaction with various aryl or heteroaryl boronic acids can introduce diverse aromatic systems at the 3-position. This is a common strategy for creating inhibitors of protein kinases, where interactions with the adenine binding region are crucial.

-

Sonogashira Coupling: The introduction of alkyne-containing fragments allows for the synthesis of compounds with altered geometries and the potential for further click chemistry modifications.

-

Ester Modification: The ethyl ester at the 5-position can be readily hydrolyzed to the corresponding carboxylic acid.[9] This carboxylic acid can then be coupled with a wide range of amines to form amides, a common functional group in many drug molecules that can participate in key hydrogen bonding interactions with biological targets.

Potential Therapeutic Targets

Derivatives of substituted indazoles have shown activity against a range of important drug targets:

-

Protein Kinase Inhibitors: The indazole scaffold can mimic the purine ring of ATP, making it a suitable template for designing competitive kinase inhibitors for use in oncology.[4]

-

Anti-inflammatory Agents: Some indazole derivatives have demonstrated anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX) or by modulating inflammatory signaling pathways.[4]

-

Antimicrobial Agents: The development of new antimicrobial agents is a critical area of research, and the indazole scaffold has been explored for its potential antibacterial and antifungal activities.[2]

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. The following guidelines are based on the expected properties of an iodinated aromatic heterocyclic compound. A specific Safety Data Sheet (SDS) should always be consulted if available.

| Hazard Category | Precautionary Measures |

| Eye Irritation | Wear safety glasses with side shields or goggles. |

| Skin Irritation | Wear nitrile gloves and a lab coat. Avoid contact with skin. |

| Inhalation | Handle in a well-ventilated fume hood. Avoid breathing dust. |

| Ingestion | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing.

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Storage and Disposal:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Dispose of this chemical in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. While its CAS number requires definitive verification, its synthesis is achievable through established chemical methods. The presence of both an iodinated site for cross-coupling reactions and an ester for further derivatization provides researchers with a powerful tool to generate novel molecules with diverse biological activities. By understanding the synthesis, reactivity, and potential applications of this compound, scientists can leverage its properties to accelerate the development of the next generation of indazole-based therapeutics.

References

- Regioselective C5−H Direct Iodination of Indoles. Organic Letters.

- Synthesis and molecular docking studies of new substituted indazole derivatives for anti-breast cancer activity. Der Pharma Chemica.

- Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications.

- Ethyl 3-iodo-1H-indazole-5-carboxyl

- Preparation of Ethyl 5-Iodo-1H-indole- 2-carboxylate.

- Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Publishing.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI.

- C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.

- Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology.

- 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses.

- Ethyl 1H-indazole-5-carboxyl

- Pd(PPh3)

- CHEMLIST® / HCHEMLIST (Regul

- A Practical Synthesis of 1H-Indazole-3-carboxylic Acid and Its Deriv

- CAS Registry - List Details - SRS. US EPA.

- 5-Iodo-1H-indazole-3-carboxylic acid. Chem-Impex.

- Ethyl 5-iodo-1H-indazole-3-carboxyl

- Ethyl 1H-Indazole-5-carboxyl

- Searching With a Name: CAS Registry Numbers on STN. Stanford University.

- NIOSH Pocket Guide to Chemical Hazards - Index of CAS Numbers. CDC.

- CAS numbers. CymitQuimica.

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. caribjscitech.com [caribjscitech.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. mdpi.com [mdpi.com]

- 8. Ethyl 1H-indazole-5-carboxylate | C10H10N2O2 | CID 1501980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

Chemo-Structural Profiling and Synthetic Utility of Ethyl 3-iodo-1H-indazole-5-carboxylate

Executive Summary

Ethyl 3-iodo-1H-indazole-5-carboxylate is a high-value bifunctional building block in modern drug discovery. Distinguished by its molecular weight of 316.10 g/mol , this scaffold offers a unique "orthogonal reactivity" profile. It features an electrophilic iodine handle at the C3 position (pyrazole ring) amenable to palladium-catalyzed cross-couplings, and an ester moiety at the C5 position (benzene ring) available for hydrolysis or amidation.

This guide provides a comprehensive technical analysis of this molecule, moving beyond simple stoichiometry to address its synthesis, analytical validation, and strategic application in diversity-oriented synthesis (DOS).

Physicochemical Specifications

Understanding the precise physical parameters is critical for stoichiometry calculations and ADME (Absorption, Distribution, Metabolism, Excretion) predictions.

Core Data Table

| Property | Specification | Technical Note |

| IUPAC Name | This compound | Specific regioisomer; distinct from the 3-carboxylate isomer. |

| CAS Number | 1279863-38-5 | Less common than the non-iodinated precursor (CAS 192944-51-7). |

| Molecular Formula | ||

| Molecular Weight | 316.10 g/mol | Used for molarity calculations. |

| Exact Mass | 315.9709 | Monoisotopic mass (critical for HRMS). |

| LogP (Predicted) | ~2.9 - 3.2 | Moderate lipophilicity; likely requires DMSO for stock solutions. |

| Appearance | Off-white to pale yellow solid | Coloration often indicates trace iodine impurities. |

Mass Spectrometry Insight

Unlike chlorine or bromine, iodine is monoisotopic (

-

Implication: The Mass Spectrum will not show an M+2 isotope peak.

-

Diagnostic Signal: Look for the

peak at 317.1 m/z . -

Fragmentation: High-energy collision often results in the loss of the ethoxy group (-45 Da) or the homolytic cleavage of the C-I bond (-127 Da).

Synthetic Pathways & Mechanism

The synthesis of this compound relies on the regioselective electrophilic substitution of the parent indazole.

The C3-Iodination Strategy

The C3 position of the indazole ring is the most electron-rich site on the heteroaromatic core, making it susceptible to electrophilic attack. However, the presence of the electron-withdrawing ester at C5 deactivates the benzene ring, fortunately directing halogenation away from the carbocycle and ensuring high regioselectivity for the C3 position.

Protocol Selection:

While N-iodosuccinimide (NIS) is a viable reagent, the Iodine/Potassium Hydroxide (

Reaction Workflow Visualization

Figure 1: Synthetic workflow for the regioselective C3-iodination of the indazole core.

Experimental Protocol

Objective: Synthesis of this compound (10 mmol scale).

Materials

-

Ethyl 1H-indazole-5-carboxylate (1.90 g, 10 mmol)

-

Iodine (

) (3.04 g, 12 mmol) -

Potassium Hydroxide (KOH) pellets (1.40 g, 25 mmol)

-

DMF (Dimethylformamide) (20 mL)

-

10% Aqueous Sodium Thiosulfate (

)

Methodology

-

Dissolution: In a 100 mL round-bottom flask, dissolve Ethyl 1H-indazole-5-carboxylate in DMF (20 mL).

-

Basification: Add KOH pellets. Stir until partially dissolved (exothermic).

-

Iodination: Add solid Iodine portion-wise over 10 minutes. The solution will turn dark brown.

-

Reaction: Stir at room temperature for 3 hours.

-

Validation Point: Monitor by TLC (Hexane/EtOAc 1:1). The starting material (lower Rf) should disappear; the product (higher Rf) will appear.

-

-

Quench & Workup: Pour the reaction mixture into 100 mL of ice-cold water containing 10 mL of 10%

. The thiosulfate neutralizes excess iodine (color change from brown to yellow/white). -

Isolation: A solid precipitate should form. Filter the solid under vacuum.

-

Purification: Wash the cake with water (

) to remove residual DMF and salts. Dry in a vacuum oven at 45°C.

Yield Expectation: 85-92% (approx. 2.7 - 2.9 g).

Structural Activity & Utility (SAR)

This molecule is a "linchpin" scaffold. The C3-Iodine and C5-Ester allow for Orthogonal Functionalization , meaning one site can be modified without affecting the other.

Strategic Applications

-

C3-Functionalization (Suzuki/Sonogashira): The C-I bond is highly reactive toward Pd(0). This allows the installation of biaryl systems or alkynes, critical for extending the pharmacophore into the ATP-binding pocket of kinases.

-

N1-Alkylation: The indazole NH remains acidic and can be alkylated to tune solubility or target affinity.

-

C5-Derivatization: The ester is stable during C3-coupling but can be hydrolyzed later to the acid for amide coupling (library generation).

Divergent Synthesis Workflow

Figure 2: Divergent synthesis pathways utilizing the orthogonal reactivity of the scaffold.

Safety & Handling

-

Hazard Identification: Irritant (Skin/Eye). Iodine residues can be corrosive.

-

Storage: Light sensitive (due to C-I bond). Store at 2-8°C in amber vials.

-

Spill Cleanup: Use sodium thiosulfate solution to neutralize any iodine release before cleaning.

References

-

PubChem. (n.d.).[1] this compound (Compound Summary). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

- Vasilevsky, S. F., & Tretyakov, E. V. (1995). Synthesis of 3-iodoindazoles. Russian Chemical Bulletin.

- Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley.

Sources

Technical Characterization Profile: Ethyl 3-iodo-1H-indazole-5-carboxylate

[1][2]

Executive Summary & Compound Significance

This compound (CAS: 1279863-38-5) is a critical pharmacophore intermediate. Its structural utility lies in the orthogonality of its functional groups: the C-3 iodine serves as a high-fidelity handle for Suzuki-Miyaura or Sonogashira couplings, while the C-5 ester provides a gateway for amidation or reduction.

This guide synthesizes experimental data and consensus spectroscopic principles to establish a validation profile for this compound. The protocols detailed below focus on differentiating the target from its non-iodinated precursor and common regioisomeric impurities.

Synthesis Context & Impurity Profile

Understanding the synthesis is prerequisite to interpreting the spectra. The standard route involves the electrophilic iodination of ethyl 1H-indazole-5-carboxylate .

-

Reagents: Iodine (

), Potassium Hydroxide (KOH), DMF.[1] -

Mechanism: Base-mediated iodination at the most electron-rich position (C-3).

-

Critical Impurities: Unreacted starting material (lacks C-3 Iodine) and N-iodinated byproducts (kinetically favored but thermodynamically unstable).

Visualization: Synthesis & Impurity Logic

Caption: Electrophilic iodination pathway highlighting the critical divergence between the target molecule and the primary impurity (unreacted precursor).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The definitive confirmation of the C-3 iodination is the disappearance of the H-3 proton signal (typically a singlet at ~8.2 ppm in the precursor) and the retention of the indazole NH signal.

Solvent Recommendation: DMSO-d

Table 1: Consensus

H NMR Data (400 MHz, DMSO-d

)

| Position | Type | Shift ( | Multiplicity | Structural Insight | |

| NH | Indazole | 13.5 - 13.8 | br s | - | Labile proton; broadens with water content. |

| H-4 | Ar-H | 8.15 - 8.25 | d/s | Deshielded by C-5 ester; peri-effect from C-3 Iodine. | |

| H-6 | Ar-H | 7.85 - 7.95 | dd | Ortho to ester, meta to N-1. | |

| H-7 | Ar-H | 7.55 - 7.65 | d | Shielded relative to H-4/H-6; Ortho to N-1. | |

| OCH | Ethyl | 4.30 - 4.38 | q | Characteristic ester methylene quartet. | |

| CH | Ethyl | 1.32 - 1.38 | t | Characteristic ester methyl triplet. |

Analyst Note: The H-4 proton in the 3-iodo derivative often shifts slightly upfield (0.1-0.2 ppm) compared to the precursor due to the "heavy atom effect" of iodine, despite iodine's electronegativity.

Table 2:

C NMR Key Assignments (100 MHz, DMSO-d

)

| Carbon | Shift ( | Assignment Logic |

| C=O | 165.8 - 166.5 | Carbonyl ester carbon. |

| C-7a | 140.0 - 142.0 | Bridgehead carbon (next to N-1). |

| C-3 | 90.0 - 95.0 | Diagnostic Peak: Iodinated carbons appear significantly upfield due to the heavy atom effect. |

| OCH | 60.5 - 61.0 | Ester methylene. |

| CH | 14.2 - 14.5 | Ester methyl. |

Mass Spectrometry (MS)

Mass spectrometry provides the most rapid confirmation of the halogen incorporation.

-

Ionization Mode: ESI (+) (Electrospray Ionization, Positive mode).

-

Molecular Formula:

-

Exact Mass: 315.97 g/mol

Table 3: MS Fragmentation & Isotope Profile

| Ion Species | m/z (Observed) | Interpretation |

| [M+H] | 316.97 - 317.1 | Protonated molecular ion. |

| [M+Na] | 338.9 - 339.1 | Sodium adduct (common in esters). |

| [M+H - Et] | ~289 | Loss of ethyl group (carboxylic acid fragment). |

| Isotope Pattern | Monoisotopic | Iodine ( |

Infrared Spectroscopy (FT-IR)

-

N-H Stretch: 3150 – 3350 cm

(Broad, intermolecular H-bonding). -

C=O Stretch: 1705 – 1720 cm

(Strong, ester carbonyl). -

C=N Stretch: 1615 – 1630 cm

(Indazole ring). -

C-I Stretch: ~500 – 600 cm

(Often weak and difficult to assign in fingerprint region).

Experimental Protocols

Protocol A: Sample Preparation for NMR

Objective: To obtain high-resolution spectra without aggregation artifacts.

-

Mass: Weigh 5–10 mg of the solid sample.

-

Solvent: Add 0.6 mL of DMSO-d

(99.9% D).-

Why DMSO? Indazoles are prone to

-stacking in non-polar solvents like CDCl

-

-

Filtration: If the solution is cloudy (inorganic salts from synthesis), filter through a glass wool plug directly into the NMR tube.

-

Acquisition: Run at 298 K. Set relaxation delay (

) to >2.0s to ensure integration accuracy of the aromatic protons.

Protocol B: Purity Assessment by HPLC-UV

Objective: Quantify unreacted starting material.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

m). -

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: 254 nm (Aromatic) and 220 nm (Amide/Ester).

-

Expected Elution: The 3-iodo product is significantly more lipophilic than the starting material and will elute later (higher

).

Visualization: Spectral Logic Flow

Caption: Decision tree for validating the success of the iodination reaction using 1H NMR markers.

References

-

Synthesis of 3-iodo-1H-indazoles

- Title: Pd(PPh3)

- Source: MDPI (Molecules), 2020.

-

URL:[Link]

- Relevance: Provides the primary experimental procedure for iodination of the indazole core (I2/KOH/DMF)

-

General Indazole Characterization

-

Compound Registry & Identifiers

Technical Guide: 1H NMR Characterization of Ethyl 3-iodo-1H-indazole-5-carboxylate

Executive Summary

This technical guide provides a comprehensive structural analysis of Ethyl 3-iodo-1H-indazole-5-carboxylate , a critical intermediate in the synthesis of small-molecule kinase inhibitors (e.g., ITK or VEGFR inhibitors). The presence of the indazole core, coupled with the heavy atom effect of iodine at C-3 and the electron-withdrawing ester at C-5, creates a unique spectral signature. This document details the acquisition protocols, chemical shift assignments, and structural validation logic required for pharmaceutical-grade characterization.

Structural Analysis & Assignment Strategy

The Molecule

The compound consists of a fused bicyclic system (benzene + pyrazole). Correct numbering is vital for NMR assignment:

-

Position 1 (NH): Subject to tautomerism; typically

in polar aprotic solvents like DMSO- -

Position 3 (Iodine): The iodine atom exerts a "heavy atom effect," often shielding the attached carbon (

C) but influencing the peri-proton (H-4) through steric compression and anisotropy. -

Position 5 (Ethyl Ester): A strong electron-withdrawing group (EWG) that significantly deshields the ortho-protons (H-4 and H-6).

The Assignment Logic (AMX System)

The aromatic region constitutes an AMX spin system (or ABX depending on field strength), comprising H-4, H-6, and H-7.

-

H-4 (The Diagnostic Signal): Located at the "peri" position relative to Iodine and "ortho" to the carboxylate. It typically appears as a narrow doublet (meta-coupling only) and is the most deshielded aromatic proton.

-

H-6: Coupled to both H-7 (ortho) and H-4 (meta). Appears as a doublet of doublets (

). -

H-7: Coupled primarily to H-6 (ortho). Appears as a doublet (

).[1][2]

Figure 1: Logical workflow for assigning the specific regiochemistry of 3,5-disubstituted indazoles.

Experimental Protocols

Sample Preparation

Indazoles, particularly iodinated ones, suffer from aggregation-induced line broadening in non-polar solvents.

-

Solvent Selection: DMSO-

is the mandatory standard. It disrupts intermolecular Hydrogen bonding (dimerization) of the NH, sharpening the spectrum and slowing proton exchange. -

Concentration: 5–10 mg in 0.6 mL solvent. High concentrations may induce stacking, shifting aromatic peaks upfield.

Synthesis Context (For Reference)

To ensure the sample identity, the compound is typically synthesized via direct iodination of ethyl

-

Reagents:

/ KOH or N-Iodosuccinimide (NIS) in DMF. -

Critical Impurity: Unreacted starting material (lacks Iodine). This is easily spotted by the presence of the H-3 proton singlet at ~8.1–8.2 ppm, which is absent in the target 3-iodo compound.

Figure 2: Sample preparation and acquisition workflow to minimize aggregation artifacts.

Spectral Interpretation & Data

The following data represents the expected spectral signature for pure this compound in DMSO-

Chemical Shift Table[2][3][4]

| Position | Shift ( | Multiplicity | Integral | Coupling Constants ( | Assignment Logic |

| NH (1) | 13.6 - 13.9 | Broad Singlet | 1H | - | Acidic proton; shift varies with conc./temp. |

| H-4 | 8.15 - 8.25 | Doublet (d) | 1H | Most Downfield Aromatic. Deshielded by C5-Ester and peri-Iodine. | |

| H-6 | 7.90 - 8.00 | dd | 1H | Coupled to H-7 (ortho) and H-4 (meta). | |

| H-7 | 7.60 - 7.70 | Doublet (d) | 1H | Shielded relative to H-4/H-6; lacks direct EWG ortho-effect. | |

| Ethyl ( | 4.35 | Quartet (q) | 2H | Characteristic ester methylene. | |

| Ethyl ( | 1.36 | Triplet (t) | 3H | Characteristic ester methyl. |

Detailed Mechanistic Insight

-

Absence of H-3: The most critical verification of the "3-iodo" substitution is the absence of a singlet typically found around 8.1–8.2 ppm in the non-iodinated precursor (Ethyl

-indazole-5-carboxylate). -

The H-4 Shift: In many 3-iodoindazoles, the iodine atom at C-3 causes a slight upfield shift or negligible shift on H-4 compared to H (due to the "Heavy Atom Effect" counteracting the steric deshielding). However, the strong 5-ester group dominates, keeping H-4 significantly downfield (>8.0 ppm).

-

Tautomerism: In DMSO, the

-tautomer is thermodynamically preferred over the

Troubleshooting & Common Artifacts

Water Exchange

If the NH signal (13.6 ppm) is missing or extremely broad:

-

Cause: Wet DMSO-

. The acidic indazole NH undergoes rapid chemical exchange with residual -

Solution: Dry the sample over activated molecular sieves or add a trace amount of

(destructive) or simply acquire at a lower temperature (e.g., 280 K) to slow the exchange.

Impurity Identification[4]

-

Singlet at ~8.1 ppm: Unreacted starting material (Ethyl

-indazole-5-carboxylate). -

Singlet at ~8.0 ppm (variable): DMF residue (common solvent for iodination). Check for corresponding methyls at 2.73/2.89 ppm.

-

Broad Hump ~5-6 ppm: HI/Acid salts. If the product was not neutralized properly after iodination, the hydrochloride/hydroiodide salt may form, shifting aromatic protons further downfield.

References

-

Indazole Reactivity & Tautomerism

-

Synthesis of 3-Iodoindazoles

-

General Indazole NMR Data

-

An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde... (2014).[3] RSC Advances. Contains comparative NMR data for 5-substituted indazoles, validating the assignment of H-4, H-6, and H-7 patterns.

-

-

Solvent Impurities in NMR

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents... (2016).[3] Organic Process Research & Development. Essential for distinguishing DMF/EtOAc residuals from the ethyl ester signals.

-

Sources

- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

13C NMR of Ethyl 3-iodo-1H-indazole-5-carboxylate

Technical Guide: C NMR Characterization of this compound

Executive Summary & Structural Significance

This compound is a bifunctional pharmacophore. The 3-iodo position serves as an electrophilic handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the 5-ester provides a vector for solubility enhancement or further derivatization.

Accurate

Theoretical & Observed C NMR Assignments

The "Heavy Atom" Shielding Effect

The most critical diagnostic feature in this spectrum is the chemical shift of C3 . While typical aromatic C-H carbons resonate between 120–140 ppm, the attachment of an iodine atom causes a significant upfield shift (shielding) due to the relativistic spin-orbit coupling of the heavy iodine nucleus.

-

Standard Indazole C3: ~134 ppm

-

Iodine Substituent Effect (

-effect): ~ -40 ppm -

Resulting C3-I Shift: ~90–96 ppm

Detailed Chemical Shift Table (100 MHz, DMSO- )

Note: Values are synthesized from high-confidence analog data (e.g., 5-iodo-1H-indazole and ethyl indazole-5-carboxylate) to represent the expected spectroscopic signature.

| Carbon Position | Type | Chemical Shift ( | Signal Characteristics | Diagnostic Logic |

| C=O (Ester) | Quaternary | 165.8 – 166.5 | Weak intensity | Typical conjugated ethyl ester carbonyl. |

| C7a (Bridgehead) | Quaternary | 140.0 – 142.0 | Weak intensity | Deshielded by adjacent N1. |

| C3 (C-I) | Quaternary | 90.0 – 96.0 | Very Weak / Broad | Critical ID. Shielded by Iodine (Heavy Atom Effect). Often requires longer relaxation delay ( |

| C5 (C-COOEt) | Quaternary | 122.0 – 124.0 | Weak intensity | Ipso to ester; deshielded relative to unsubstituted indazole. |

| C3a (Bridgehead) | Quaternary | 120.0 – 122.0 | Weak intensity | Bridgehead adjacent to the iodinated C3. |

| C4 | Methine (CH) | 122.5 – 123.5 | Strong intensity | Ortho to ester; doublet in non-decoupled mode. |

| C6 | Methine (CH) | 126.0 – 128.0 | Strong intensity | Ortho to ester. |

| C7 | Methine (CH) | 110.0 – 112.0 | Strong intensity | Shielded position adjacent to N1; diagnostic for indazole core. |

| O-CH | Methylene | 60.5 – 61.5 | Medium intensity | Classic ethyl ester methylene. |

| CH | Methyl | 14.2 – 14.8 | Strong intensity | Classic ethyl ester methyl. |

Visualization: Structural Assignment Map

The following diagram maps the chemical shifts to the physical structure and outlines the synthesis workflow to ensure sample purity before analysis.

Caption: Structural assignment highlighting the diagnostic C3-I shielding and the synthesis-to-analysis workflow.

Experimental Protocol & Best Practices

A. Synthesis of the Analyte

To generate the sample for this analysis, a direct C3-iodination of the commercially available ethyl 1H-indazole-5-carboxylate is performed.

-

Reagents: Dissolve ethyl 1H-indazole-5-carboxylate (1.0 eq) in DMF.

-

Iodination: Add KOH (3.0 eq) followed by Iodine (

, 1.2 eq). Stir at RT for 1-2 hours.[1] -

Quench: Pour into 10%

(aq) to reduce excess iodine (color change from dark red to yellow/white). -

Isolation: Filter the precipitate. The product is usually pure enough for NMR, but can be recrystallized from Ethanol.

B. NMR Acquisition Parameters

The quaternary carbon bonded to iodine (C3) has a very long spin-lattice relaxation time (

-

Solvent: DMSO-

(Preferred for solubility) or CDCl -

Pulse Sequence: Inverse Gated Decoupling (if quantitative integration is needed) or Standard Decoupled (

H-decoupled). -

Relaxation Delay (

): Set to 3–5 seconds .-

Why? A short delay (< 1s) will saturate the C3-I signal, making it disappear into the baseline noise.

-

-

Scans: Minimum 1024 scans are recommended to resolve the weak quaternary carbons.

C. Troubleshooting: Tautomerism

Indazoles exist in dynamic equilibrium between 1H- and 2H- forms.

-

In Solution (DMSO/CDCl

): The 1H-tautomer (N-H at position 1) is thermodynamically favored and dominant. -

Artifacts: If you see "doubled" peaks, check for:

-

Slow exchange on the NMR timescale (rare in pure DMSO).

-

Presence of regioisomers (e.g., iodination at C7, though C3 is vastly more reactive).

-

References

-

Direct Iodination Protocol: Synthesis of 3-iodo-1H-indazole derivatives. Available at:

-

Indazole NMR Data: 13C NMR of Indazoles: A Review. Available at:

-

Heavy Atom Effect: Relativistic heavy atom effect on 13C NMR chemical shifts. Available at:

-

Precursor Data: Ethyl 1H-indazole-5-carboxylate properties. Available at:

Technical Guide: Solubility Profile and Handling of Ethyl 3-iodo-1H-indazole-5-carboxylate

Topic: Solubility of Ethyl 3-iodo-1H-indazole-5-carboxylate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Identity

This compound (CAS: 1207-38-1 ) is a critical heterocyclic intermediate employed in the synthesis of kinase inhibitors and oncology therapeutics. Its structural core—an indazole ring substituted with an iodine atom at the C3 position and an ethyl ester at C5—imparts specific physicochemical characteristics that dictate its handling in process chemistry and biological assay formulation.

This guide provides a rigorous analysis of its solubility profile, derived from structural activity relationships (SAR) of indazole scaffolds and validated synthetic protocols. It is designed to allow medicinal chemists and formulation scientists to optimize reaction yields and assay reproducibility.

| Property | Detail |

| IUPAC Name | This compound |

| CAS Number | 1207-38-1 |

| Molecular Formula | C₁₀H₉IN₂O₂ |

| Molecular Weight | 316.09 g/mol |

| Structural Features | Lipophilic Iodine (C3), H-bond donor (N1-H), Ester acceptor (C5) |

Physicochemical Profiling (In Silico & Empirical)

Understanding the solubility of this compound requires analyzing the interplay between its lipophilic iodine substituent and the polar indazole core.

Calculated Properties

The introduction of an iodine atom at C3 significantly increases the partition coefficient (LogP) compared to the non-iodinated parent (Ethyl 1H-indazole-5-carboxylate, LogP ~2.4).

| Parameter | Value (Est.) | Implication for Solubility |

| cLogP | 3.1 – 3.4 | High lipophilicity; poor aqueous solubility. |

| pKa (Indazole NH) | ~13.8 | Weakly acidic; deprotonation requires strong bases (e.g., NaH, KOH). |

| TPSA | ~55 Ų | Moderate polarity; supports solubility in polar aprotic solvents. |

| H-Bond Donors | 1 (NH) | Capable of H-bonding with DMSO/Alcohols. |

Solubility Classification

-

Aqueous Solubility: Insoluble (< 0.1 mg/mL) at neutral pH. Solubility improves slightly at high pH (>12) due to N1-deprotonation, but ester hydrolysis becomes a risk.

-

Organic Solubility: High in polar aprotic solvents; Moderate in polar protic; Low in non-polar hydrocarbons.

Operational Solubility Data

The following data is synthesized from standard synthetic protocols (iodination workups and esterifications) involving 3-iodo-indazole derivatives.

Solvent Compatibility Table

Use this table to select solvents for synthesis, extraction, and purification.

| Solvent Class | Specific Solvent | Solubility Rating | Operational Notes |

| Polar Aprotic | DMSO | Excellent (>50 mg/mL) | Ideal for biological assay stock solutions. |

| Polar Aprotic | DMF | Excellent (>50 mg/mL) | Standard solvent for nucleophilic substitution reactions. |

| Esters | Ethyl Acetate | Good (10–30 mg/mL) | Primary solvent for liquid-liquid extraction. |

| Chlorinated | DCM / Chloroform | Good | Suitable for transport and chromatography loading. |

| Alcohols | Ethanol / MeOH | Moderate (Heat required) | Critical: Used for recrystallization. Soluble hot, precipitates cold. |

| Ethers | THF / 1,4-Dioxane | Good | Compatible reaction solvents. |

| Hydrocarbons | Hexanes / Heptane | Poor (< 1 mg/mL) | Acts as an anti-solvent to induce precipitation. |

| Aqueous | Water / PBS | Insoluble | Used to quench reactions and wash organic layers. |

Critical Formulation Insight

For biological assays, DMSO is the gold standard for stock preparation. However, the iodine atom renders the molecule sensitive to light-induced degradation over time.

-

Recommendation: Store DMSO stocks (10 mM) in amber vials at -20°C. Avoid repeated freeze-thaw cycles which can induce precipitation of crystal polymorphs.

Experimental Protocols

Protocol A: Thermodynamic Solubility Assessment

Objective: To determine the saturation limit in a specific solvent (e.g., for process optimization).

-

Preparation: Weigh 10 mg of this compound into a 4 mL glass vial.

-

Addition: Add 200 µL of the target solvent (starting concentration 50 mg/mL).

-

Agitation: Vortex for 1 minute.

-

If dissolved: Solubility > 50 mg/mL.

-

If solid remains:[1] Sonicate for 10 minutes at 25°C.

-

-

Equilibration: If solid persists, agitate (shaker plate) for 24 hours at 25°C.

-

Filtration: Filter supernatant using a 0.22 µm PTFE syringe filter (nylon filters may adsorb the compound).

-

Quantification: Analyze filtrate via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Protocol B: Recrystallization (Purification)

Context: High-purity isolation often relies on the differential solubility in Ethanol.

-

Dissolution: Dissolve crude solid in minimal boiling Ethanol (approx. 10-15 mL/g).

-

Hot Filtration: If insoluble particulates remain, filter while hot.

-

Nucleation: Allow the solution to cool slowly to room temperature.

-

Precipitation: If no crystals form, add Water dropwise (anti-solvent) until slight turbidity persists, then cool to 4°C.

-

Collection: Filter crystals and wash with cold Ethanol/Water (1:1).

Visualized Workflows

Solubility-Driven Synthesis & Purification Workflow

This diagram illustrates the logical flow of solvents used during the synthesis and purification of the compound, highlighting where solubility properties are leveraged.

Figure 1: Purification workflow leveraging the compound's insolubility in water and temperature-dependent solubility in ethanol.

Biological Assay Formulation Decision Tree

A guide for preparing stable dosing solutions for in vitro assays.

Figure 2: Decision tree for preparing biological assay formulations, addressing potential aqueous precipitation.

References

-

PubChem. Ethyl 1H-indazole-5-carboxylate (Compound Summary). National Library of Medicine. Available at: [Link]

-

Royal Society of Chemistry. Regioselective C5−H Direct Iodination of Indoles (Analogous Synthetic Methods). RSC Advances. Available at: [Link]

-

MDPI. Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives. Applied Sciences. Available at: [Link]

Sources

Technical Guide: Stability and Storage Protocols for Ethyl 3-iodo-1H-indazole-5-carboxylate

Topic: Stability and storage of Ethyl 3-iodo-1H-indazole-5-carboxylate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS 1279863-38-5) is a critical heterocyclic intermediate employed in the synthesis of kinase inhibitors and other bioactive small molecules. Its utility stems from the orthogonal reactivity of its functional groups: the 3-iodo position (amenable to Suzuki/Sonogashira coupling), the 5-ester (precursor to amides/acids), and the free indazole nitrogen (

However, this chemical versatility introduces specific stability liabilities. The carbon-iodine (C-I) bond is photolabile, and the ethyl ester is susceptible to hydrolytic cleavage under ambient moisture. This guide synthesizes physicochemical data with field-proven handling protocols to ensure the integrity of this scaffold during long-term storage and experimental use.

Physicochemical Profile

The following parameters define the baseline for quality control and handling requirements.

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 1279863-38-5 |

| Molecular Formula | |

| Molecular Weight | 316.09 g/mol |

| Physical State | Solid (White to pale yellow powder) |

| Solubility | Soluble in DMSO, DMF, DCM, Methanol; Insoluble in Water |

| pKa (Calculated) | ~13.8 (Indazole NH) |

| Melting Point | 180–185 °C (Derivative dependent; typically high melting) |

Stability Risk Assessment

To preserve the purity of this compound, one must mitigate three primary degradation vectors: Photolysis, Hydrolysis, and Oxidation.

Photolytic Instability (Critical)

The C3-Iodine bond in the indazole ring is the most fragile structural feature. Iodine-carbon bonds have relatively low bond dissociation energies (~50–60 kcal/mol for heteroaryl iodides). Exposure to UV or high-intensity visible light can induce homolytic cleavage, generating an aryl radical and free iodine radical.

-

Mechanism: Homolytic fission

Radical abstraction of Hydrogen -

Visual Indicator: Darkening of the solid from white/yellow to brown/purple (accumulation of elemental

).

Hydrolytic Instability

While the ethyl ester is relatively robust compared to methyl esters, it remains susceptible to hydrolysis, particularly if the material is hygroscopic or stored in humid conditions.

-

Catalysis: The hydrolysis can be acid-catalyzed (if trace acid remains from synthesis) or base-catalyzed (if stored in glass with surface alkalinity).

-

Product: 3-iodo-1H-indazole-5-carboxylic acid (CAS 885521-46-0). This impurity alters the stoichiometry of subsequent coupling reactions.

Tautomeric & Oxidative Risks

The 1H-indazole core exists in tautomeric equilibrium (

Degradation Pathways Visualization

The following diagram illustrates the causal relationships between environmental stressors and specific degradation products.

Caption: Primary degradation pathways showing photolytic de-iodination and hydrolytic ester cleavage.

Storage & Handling Protocols

Standard Operating Procedure (SOP) for Storage

Objective: Maintain purity >98% for 12+ months.

-

Container Selection:

-

Primary: Amber borosilicate glass vial with a Teflon-lined screw cap. The amber glass filters UV light <400 nm.

-

Secondary: Seal the primary vial with Parafilm® or electrical tape to prevent gas exchange. Place inside a secondary opaque container (e.g., aluminum bag or cardboard box).

-

-

Atmosphere:

-

Ideally, store under an inert atmosphere (Argon or Nitrogen). If an inert gas line is unavailable, use a vacuum desiccator to remove moisture before sealing.

-

Desiccant: Include a packet of activated silica gel or molecular sieves in the secondary container.

-

-

Temperature:

-

Short-term (<1 month): 2–8 °C (Refrigerator).

-

Long-term (>1 month): -20 °C (Freezer). Lower temperatures significantly retard the kinetics of both hydrolysis and de-iodination.

-

Handling During Experimentation

-

Light Protection: When weighing the solid or running reactions, minimize exposure to direct sunlight or high-intensity fluorescent lab lighting. Use amber glassware or wrap flasks in aluminum foil.

-

Solvent Choice: Avoid storing stock solutions in DMSO or Methanol for prolonged periods. Prepare fresh solutions immediately before use. If storage is necessary, freeze the solution at -20 °C.

-

Thawing: Allow the refrigerated/frozen vial to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid, which accelerates hydrolysis.

Quality Control & Re-validation

Before using this intermediate in critical steps (e.g., GMP synthesis or late-stage coupling), validate purity using the following parameters.

HPLC Method Parameters

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 100 mm) |

| Mobile Phase A | Water + 0.1% Formic Acid (or TFA) |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid (or TFA) |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm (aromatic) and 220 nm (amide/ester bonds) |

| Retention Order | Acid Impurity (Polar) < De-iodo Impurity < Target < Dimer/Oxidized species |

Retest Criteria

-

Visual Inspection: Check for color change (white

pink/brown). -

Purity Threshold: >95% by HPLC area.

-

Retest Interval: Every 6 months if stored at -20 °C; Every 3 months if stored at 2–8 °C.

References

-

Sigma-Aldrich. this compound Product Detail & CAS Verification. Retrieved from

-

ChemScene. 3-Iodo-1H-indazole-5-carboxylic acid (Precursor Stability Data). Retrieved from

-

BenchChem. Technical Guide to 3-Iodo-6-methyl-5-nitro-1H-indazole (Analogous Stability). Retrieved from

-

National Institutes of Health (PubChem). Mthis compound (Analogous Ester Data). Retrieved from

-

European Medicines Agency. ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products. Retrieved from

Methodological & Application

Application Note: Palladium-Catalyzed Cross-Coupling of Ethyl 3-iodo-1H-indazole-5-carboxylate

Abstract & Strategic Significance

The indazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors (e.g., Axitinib, Linifanib) and modulators of the Wnt signaling pathway. Ethyl 3-iodo-1H-indazole-5-carboxylate represents a high-value intermediate; the C3-iodide provides a reactive handle for carbon-carbon bond formation, while the C5-ester allows for orthogonal diversification or solubility modulation.

This guide details the optimized protocols for functionalizing this substrate via Palladium-catalyzed cross-coupling.[1] We address the critical chemoselective challenge: balancing the high reactivity of the C3-I bond against the acidity of the free N1-H (

Chemo-Structural Analysis

Before initiating synthesis, researchers must understand the electronic environment of the substrate:

| Feature | Chemical Consequence | Strategic Implication |

| C3-Iodo | Weak C-I bond energy. | Highly reactive toward Oxidative Addition (OA). Reactive even with milder Pd sources. |

| C5-Ethyl Ester | Electron Withdrawing Group (EWG). | Pro: Pulls electron density, making the oxidative addition at C3 faster. Con: Increases acidity of N1-H, making the substrate more prone to deprotonation and N-metalation. |

| N1-H (Free) | Lewis basic / Brønsted acidic. | Can coordinate to Pd(II), arresting the catalytic cycle (poisoning). Requires either protection or specific base selection. |

Method A: Suzuki-Miyaura Coupling (The "Workhorse" Protocol)

This protocol utilizes a Protected Route (N-THP or N-Boc) which is the industry standard for scalability and reproducibility. While direct coupling of the free amine is possible (see Advanced Optimization), protection eliminates N-arylation side products.

Reaction Scheme

Optimized Protocol (N-Protected)

-

Substrate: Ethyl 3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxylate (THP protected).

-

Scale: 1.0 mmol basis.

Reagents:

-

Substrate: 400 mg (1.0 mmol)

-

Boronic Acid: Arylboronic acid (1.5 equiv, 1.5 mmol)

-

Catalyst:

(3 mol%, 25 mg)-

Why: The ferrocenyl ligand (dppf) has a large bite angle, facilitating the reductive elimination step, which is often rate-limiting in sterically crowded indazoles.

-

-

Base:

(3.0 equiv, 3.0 mmol) -

Solvent: 1,4-Dioxane / Water (4:1 ratio, 10 mL total)

Step-by-Step Workflow:

-

Degassing: Charge a reaction vial with the substrate, boronic acid, and base. Cap and purge with Argon for 5 minutes.

-

Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

-

Catalyst Addition: Remove the cap briefly under a positive stream of Argon to add the Pd catalyst (orange solid). Reseal immediately.

-

Reaction: Heat the mixture to 90°C for 4–6 hours.

-

Monitoring: Check LCMS for the disappearance of the iodide (M+H signal).

-

-

Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with Brine (2 x 10 mL). Dry organic layer over

. -

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Advanced Optimization: Unprotected Coupling

For researchers wishing to skip the protection/deprotection steps, use the following modifications. Note: Yields may fluctuate based on the boronic acid used.

-

Catalyst: Switch to XPhos Pd G2 (2 mol%). The bulky biaryl ligand prevents the free indazole nitrogen from coordinating effectively to the Pd center.

-

Base: Use

(3 equiv). -

Solvent: n-Butanol or DMF (anhydrous).

Method B: Sonogashira Coupling (Alkynylation)[2]

Extending the carbon chain at C3 is critical for designing ATP-competitive inhibitors.

Protocol

-

Substrate: this compound (Unprotected is viable here, but N-Me or N-THP is superior).

-

Scale: 0.5 mmol.

Reagents:

-

Alkyne: Terminal alkyne (1.2 equiv).

-

Catalyst:

(5 mol%). -

Co-Catalyst: CuI (2 mol%).

-

Base/Solvent: Triethylamine (

) / THF (1:1 ratio).

Critical Handling Note: Add the alkyne slowly to the mixture containing the halide and catalysts to prevent alkyne homocoupling (Glaser coupling), which is a common side reaction when CuI is present.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle and the critical decision points for the user.

Caption: Decision matrix for selecting the optimal catalytic pathway based on substrate protection status.

Troubleshooting & Optimization Matrix

| Symptom | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst Poisoning (Free NH). | Switch to Protected Route (THP/SEM) or use higher catalyst load (5-10%) of XPhos Pd G2. |

| Protodehalogenation (I | Hydride source in solvent. | Ensure solvents are anhydrous. Avoid alcohols if using strongly basic conditions. |

| Homocoupling of Boronic Acid | Oxygen leak. | Degas solvents vigorously. Ensure Argon balloon is maintaining positive pressure. |

| Black Precipitate (Pd Black) | Ligand dissociation. | Add 10% extra ligand (e.g., |

Safety & Handling (MSDS Summary)

-

This compound: Irritant. Avoid inhalation.

-

Palladium Catalysts: Heavy metal toxicity. Handle in a fume hood.

-

1,4-Dioxane: Carcinogen and peroxide former. Test for peroxides before heating.

References

-

Synthesis of Indazole Derivatives via Pd-Catalyzed Cross-Coupling Source: MDPI (Molecules) Context: General protocols for 3-iodoindazole coupling and N-methylation strategies.

-

C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Source: MDPI (Catalysts) Context: Comparison of Pd(dppf)Cl2 vs Pd(PPh3)4 and the effects of ionic liquids.

-

Sonogashira Coupling of 3-Iodoindazoles Source: ResearchGate / Organic Chemistry Portal Context: Methodologies for alkynylation of nitrogen heterocycles using Pd/Cu systems.[2][3]

-

Direct C-3 Arylation of 1H-Indazoles (Alternative Route) Source: Wiley / Eur. J. Org.[4] Chem (via ResearchGate) Context: Direct C-H activation protocols avoiding the iodide intermediate.

Sources

Introduction: The Privileged Indazole Scaffold and a Versatile Building Block

An Application Guide for the Strategic Use of Ethyl 3-iodo-1H-indazole-5-carboxylate in Synthesis

The indazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents, particularly kinase inhibitors used in oncology.[1][2] Its unique structure, featuring a fused benzene and pyrazole ring, serves as an effective bioisostere for indole and phenol, offering a combination of hydrogen bond donating and accepting capabilities that are crucial for target protein binding.[1] Within this important class of heterocycles, This compound has emerged as a particularly valuable and versatile synthetic building block for drug discovery and materials science professionals.

This guide provides a detailed overview of the applications and protocols for this compound. The molecule's design is inherently strategic: the iodine atom at the C-3 position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse carbon and nitrogen substituents. Simultaneously, the ethyl carboxylate group at the C-5 position offers a secondary site for modification, such as hydrolysis followed by amide coupling, allowing for the systematic exploration of structure-activity relationships (SAR). This application note will detail the core synthetic transformations, provide field-tested protocols, and explain the mechanistic rationale behind these powerful reactions.

Physicochemical Properties and Safe Handling

Before utilization, it is essential to understand the fundamental properties and safety protocols associated with this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 885271-25-0[3] |

| Molecular Formula | C₁₀H₉IN₂O₂ |

| Molecular Weight | 316.10 g/mol |

| Appearance | Typically an off-white to pale yellow solid |

| Purity | >95% (as commonly supplied) |

Safety and Handling:

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[4][5][6]

-

Inhalation/Contact: The compound may be harmful if inhaled, swallowed, or absorbed through the skin, causing irritation to the skin, eyes, and respiratory system.[4][5] In case of contact, wash the affected area immediately with plenty of water.[4]

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and sources of ignition.[4][5]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.[5]

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of this compound lies in the reactivity of its C-I bond. The C(sp²)-I bond is highly susceptible to oxidative addition to a Palladium(0) center, initiating a catalytic cycle that forges new C-C and C-N bonds with high efficiency and functional group tolerance. The following sections detail the protocols for the three most critical transformations.

Suzuki-Miyaura Coupling: Forging C-C Bonds for Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between an aryl halide and an organoboron compound.[7] This reaction is paramount for constructing biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors and other pharmaceuticals.

Mechanistic Rationale: The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of the indazole.

-

Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base.

-

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired product and regenerating the active Pd(0) catalyst.[7]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Synthesis of Ethyl 3-(Aryl)-1H-indazole-5-carboxylate

This protocol is a general guideline and may require optimization for specific substrates.

-

Reagent Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%), and a base such as K₂CO₃ or NaHCO₃ (2.0-3.0 equiv.).[7][8]

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane/water or DMF/water (e.g., 4:1 ratio).[7][8] The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration of the limiting reagent).

-

Reaction: Heat the reaction mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.[7]

-

Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst. Dilute the filtrate with ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 3-aryl-1H-indazole derivative.

Data Table: Representative Suzuki-Miyaura Couplings

| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (5%) | NaHCO₃ | DMF/H₂O | 90 | ~85-95 |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3%) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | ~90 |

| Pyridin-3-ylboronic acid | Pd(PPh₃)₄ (5%) | NaHCO₃ | DMF/H₂O | 80 | ~75-85[8] |

| 4-Fluorophenylboronic acid | Pd(OAc)₂ (2%) + SPhos (4%) | K₃PO₄ | Toluene/H₂O | 100 | ~92 |

Expert Insights & Troubleshooting:

-

Catalyst Choice: For simple arylboronic acids, Pd(PPh₃)₄ is often sufficient. For more challenging or heteroaryl substrates, more sophisticated catalyst systems using ligands like dppf or Buchwald-type phosphines (e.g., SPhos) may be required to prevent catalyst deactivation and improve yields.[9][10]

-

Base and Solvent: The choice of base and solvent is critical. The base must be strong enough to facilitate transmetalation but not so strong as to degrade the substrates. The presence of water is often necessary to solubilize the base and aid the catalytic cycle.

-

Deboronated Side Products: Incomplete transmetalation can lead to the formation of side products from the protodeboronation of the boronic acid. Using a slight excess of the boronic acid can help drive the reaction to completion.

Sonogashira Coupling: Accessing Aryl-Alkynes

The Sonogashira reaction couples a terminal alkyne with an aryl halide, providing a direct route to substituted alkynes.[11] This transformation is invaluable for creating rigid linkers in molecules and for synthesizing precursors to many kinase inhibitors, where the alkyne moiety can interact with specific residues in the enzyme's active site.[12]

Mechanistic Rationale: The Sonogashira coupling uniquely employs a dual-catalyst system.

-

Palladium Cycle: Similar to the Suzuki coupling, this cycle involves the oxidative addition of the Pd(0) catalyst to the indazole-iodide bond.

-

Copper Cycle: A copper(I) salt (typically CuI) reacts with the terminal alkyne in the presence of a base (like triethylamine) to form a copper(I) acetylide intermediate. This intermediate is more reactive than the alkyne itself.

-

Transmetalation: The copper acetylide transfers the alkyne group to the palladium(II) center.

-

Reductive Elimination: The aryl and alkynyl groups are reductively eliminated from palladium, yielding the product and regenerating the Pd(0) catalyst.[13][14]

Caption: Dual catalytic cycles of the Sonogashira cross-coupling reaction.

Detailed Protocol: Synthesis of Ethyl 3-(Alkynyl)-1H-indazole-5-carboxylate

-

Reagent Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in a suitable solvent like acetonitrile or THF.[12]

-

Catalyst and Reagent Addition: Add the terminal alkyne (1.2 equiv.), Copper(I) iodide (CuI, 5-10 mol%), and a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol%). Finally, add a degassed amine base, typically triethylamine (Et₃N) or diisopropylamine (DIPA), which also acts as a solvent or co-solvent (2.0-3.0 equiv.).[12][13]

-

Reaction: Stir the reaction mixture at room temperature. The reaction is often mildly exothermic and typically completes within 2-16 hours. Monitor progress by TLC or LC-MS.[12]

-

Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate or dichloromethane, and wash with water or a dilute aqueous solution of ammonium chloride to remove the amine salt.

-

Purification: Dry the organic layer, concentrate, and purify the crude product by silica gel column chromatography.

Data Table: Representative Sonogashira Couplings

| Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Temp | Yield (%) |

| Phenylacetylene | PdCl₂(PPh₃)₂ (10%) | CuI (10%) | Et₃N | RT | ~85[12] |

| Ethynyltrimethylsilane | Pd(PPh₃)₄ (5%) | CuI (10%) | DIPA | RT | ~90 |

| 1-Hexyne | PdCl₂(PPh₃)₂ (5%) | CuI (5%) | Et₃N | RT | ~88 |

| Propiolic acid ethyl ester | Pd(OAc)₂ (2%) + PPh₃ (4%) | CuI (5%) | Et₃N | RT | ~75 |

Expert Insights & Troubleshooting:

-

N-H Reactivity: The N-H of the indazole can sometimes interfere with the reaction. While often not necessary, protection of the indazole nitrogen (e.g., as a BOC or SEM derivative) can lead to cleaner reactions and higher yields, especially with sensitive substrates.[13]

-

Glaser Homocoupling: The primary side reaction is the copper-catalyzed homocoupling of the terminal alkyne. This can be minimized by running the reaction under strictly anaerobic conditions, at lower temperatures, and by adding the alkyne slowly to the reaction mixture.

-

Copper-Free Variants: For substrates sensitive to copper, copper-free Sonogashira protocols have been developed, though they may require higher catalyst loadings or more specialized ligands.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds between an aryl halide and an amine.[15][16] This reaction has revolutionized the synthesis of anilines and N-aryl heterocycles, which are ubiquitous in pharmaceuticals.

Mechanistic Rationale: The mechanism is similar to other cross-coupling reactions but with key differences.

-

Oxidative Addition: Pd(0) inserts into the indazole C-I bond.

-

Amine Coordination & Deprotonation: The amine coordinates to the palladium(II) center. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex. This step is often rate-limiting.

-

Reductive Elimination: The C-N bond is formed as the product is eliminated from the palladium center, regenerating the Pd(0) catalyst.[15][17] The choice of ligand is critical to facilitate the reductive elimination step and prevent side reactions.[17]

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Protocol: Synthesis of Ethyl 3-(Amino)-1H-indazole-5-carboxylate

-

Reagent Setup: In a glovebox or under an inert atmosphere, add a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specialized phosphine ligand (e.g., XantPhos, BINAP, or XPhos) to a flame-dried Schlenk tube.[18] Add the strong base, typically sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).

-

Substrate and Solvent Addition: Add this compound (1.0 equiv.) and the desired amine (1.1-1.5 equiv.). Add an anhydrous, degassed aprotic solvent such as toluene or 1,4-dioxane.

-

Reaction: Heat the mixture to 80-110 °C with vigorous stirring. The reaction progress should be monitored carefully by LC-MS, as prolonged reaction times can sometimes lead to side products. Reactions are usually complete in 2-24 hours.

-

Work-up: Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride. Dilute with ethyl acetate and separate the layers. Wash the organic layer with water and brine.

-

Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. The resulting crude material is purified by silica gel column chromatography.

Data Table: Representative Buchwald-Hartwig Aminations

| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Temp (°C) | Yield (%) |

| Morpholine | Pd₂(dba)₃ (2%) | XantPhos (5%) | NaOtBu | 100 | ~95 |

| Aniline | Pd(OAc)₂ (2%) | XPhos (4%) | K₃PO₄ | 110 | ~88 |

| Piperazine | Pd₂(dba)₃ (1.5%) | (±)-BINAP (3%) | NaOtBu | 100 | ~80[16] |

| Benzylamine | Pd(OAc)₂ (2%) | RuPhos (4%) | Cs₂CO₃ | 100 | ~90 |

Expert Insights & Troubleshooting:

-

Ligand is Key: Success in Buchwald-Hartwig amination is highly dependent on the ligand. Bulky, electron-rich phosphine ligands are required to promote the crucial reductive elimination step. Ligand screening is often necessary for novel substrate combinations.

-

Base Sensitivity: The reaction requires a strong, non-nucleophilic base. NaOtBu is common but can be incompatible with base-sensitive functional groups like esters on the coupling partner (though the indazole ester is generally stable). Weaker bases like Cs₂CO₃ or K₃PO₄ can be used but often require higher temperatures and more active catalyst systems.

-

Hydrodehalogenation: A common side reaction is the reduction of the C-I bond, leading to the hydrodehalogenated indazole. This can be caused by catalyst decomposition or the presence of water. Ensuring strictly anhydrous and anaerobic conditions is critical to minimize this pathway.

Further Synthetic Transformations: The C-5 Ester Handle

Beyond cross-coupling at the C-3 position, the ethyl ester at C-5 provides a gateway to a vast array of analogs. Standard hydrolysis conditions (e.g., LiOH or NaOH in a THF/water mixture) readily convert the ester to the corresponding carboxylic acid. This acid is a versatile intermediate for:

-

Amide Coupling: Using standard coupling reagents (e.g., HATU, HOBt/EDC), the carboxylic acid can be coupled with a diverse library of amines to generate 3-substituted-1H-indazole-5-carboxamides, a common feature in many bioactive molecules.[19]

-

Other Carboxylic Acid Derivatives: The acid can be converted to acid chlorides, Weinreb amides, or other activated species for further functionalization.

Conclusion

This compound is a high-value, strategically designed building block that provides a reliable and versatile platform for the synthesis of complex indazole derivatives. Its orthogonal reactive sites—the C-3 iodide for cross-coupling and the C-5 ester for subsequent derivatization—allow researchers to rapidly generate compound libraries for screening in drug discovery and materials science. Mastery of the key palladium-catalyzed reactions described in this guide enables the efficient construction of novel C-C and C-N bonds, paving the way for the discovery of next-generation therapeutics and functional materials.

References

- Reaction between Indazole and Pd-Bound Isocyanides—A Theoretical Mechanistic Study. (n.d.). Google Scholar.